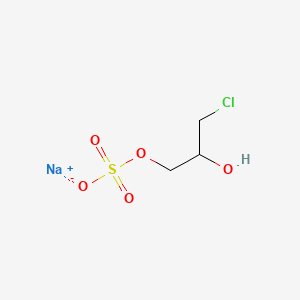

Sodium 3-chloro-2-hydroxypropyl sulphate

説明

Structure

3D Structure of Parent

特性

CAS番号 |

93804-71-8 |

|---|---|

分子式 |

C3H6ClNaO5S |

分子量 |

212.59 g/mol |

IUPAC名 |

sodium;(3-chloro-2-hydroxypropyl) sulfate |

InChI |

InChI=1S/C3H7ClO5S.Na/c4-1-3(5)2-9-10(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |

InChIキー |

FFBMXCWBMFBKED-UHFFFAOYSA-M |

正規SMILES |

C(C(CCl)O)OS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

Chemical Profile

The chemical identity of Sodium 3-chloro-2-hydroxypropyl sulfonate is defined by its specific molecular structure and identifiers.

| Identifier | Data |

| IUPAC Name | sodium;3-chloro-2-hydroxypropane-1-sulfonate nih.gov |

| CAS Number | 126-83-0 nih.gov |

| Molecular Formula | C₃H₆ClNaO₄S nih.gov |

| Molecular Weight | 196.59 g/mol nih.gov |

| SMILES | C(C(CCl)O)S(=O)(=O)[O-].[Na+] nih.gov |

| InChI Key | TZLNJNUWVOGZJU-UHFFFAOYSA-M nih.gov |

Chemical Reactivity and Derivatization Strategies of Sodium 3 Chloro 2 Hydroxypropyl Sulphate

Nucleophilic Substitution Reactions Involving the Chloropropyl Moiety

The presence of a chlorine atom on the propyl chain makes Sodium 3-chloro-2-hydroxypropyl sulphate susceptible to nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic, readily undergoing attack by nucleophiles, which results in the displacement of the chloride ion. This reactivity is a cornerstone of its utility as a chemical intermediate. orgsyn.orgnih.gov

A common application of this reactivity is in alkylation reactions. For instance, it can react with nitrogen-containing nucleophiles such as amides and various amines. nih.govgoogle.com The reaction with tertiary amines, like dodecyl tertiary amine, leads to the formation of quaternary ammonium (B1175870) salts, a key step in the synthesis of certain surfactants. e3s-conferences.orgresearchgate.net Another example includes the reaction with N,N-dimethyl-N-cocoyl propylene (B89431) diamine to produce hydroxyl sulphur betaines. google.com Similarly, it undergoes quaternization with intermediate cocoamides to generate complex betaine (B1666868) structures. google.com These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired substitution product is favored.

The general mechanism for these SN2 reactions involves the nucleophile attacking the carbon atom bearing the chlorine, leading to a transition state where the new bond is forming as the carbon-chlorine bond is breaking. This process results in the formation of a new carbon-nucleophile bond and a chloride ion.

Elimination Reactions Leading to Olefinic Intermediates

In addition to substitution, the chloropropyl moiety of this compound can undergo elimination reactions, specifically dehydrohalogenation. google.com This type of reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, leading to the formation of a double bond (an olefinic group). saskoer.calibretexts.org

These reactions are typically promoted by the presence of a strong base. saskoer.ca The base abstracts a proton from the carbon atom adjacent to the one bearing the chlorine atom. Simultaneously, the electron pair from the carbon-hydrogen bond shifts to form a pi bond between the two carbon atoms, and the chloride ion is expelled as the leaving group. saskoer.ca While direct examples detailing the formation of an olefinic intermediate from this compound are not extensively documented in the provided literature, the chemistry of related chlorohydrins suggests this pathway is chemically feasible. oup.com The elimination of HCl from the structure would lead to the formation of an unsaturated sulphated compound.

Etherification Reactions of the Hydroxyl Group

The secondary hydroxyl group on the C2 position of the propyl chain provides another site for chemical modification, most notably through etherification reactions. Under alkaline conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide. This alkoxide can then react with an electrophile to form an ether linkage.

A significant application of this reactivity is the derivatization of polysaccharides. For example, Sodium 3-chloro-2-hydroxypropanesulfonate is used to modify starch in an alkaline medium. nih.gov In this reaction, the hydroxyl groups on the starch polymer act as nucleophiles, attacking the reagent to form a starch derivative, specifically 2-hydroxy-3-sulfonate sodium propyl starch ether. nih.gov This modification introduces sulfonic acid groups onto the starch backbone, altering its physical and chemical properties.

Role as a Functional Monomer in Polymer Synthesis

This compound is recognized as an important functional monomer for the synthesis of polymers. google.com Its bifunctional nature (possessing both a polymerizable group precursor and a functional sulfonate group) allows for its incorporation into polymer chains, thereby imparting specific properties to the final material. google.comchemwhat.com The reactive chlorine atom allows it to be grafted onto existing polymer backbones or to participate in polymerization reactions.

The hydrophilic sulfonate group, once incorporated into a polymer, can significantly modify the polymer's properties, such as its solubility, ion-exchange capacity, and interaction with other materials. For example, a structurally similar compound, 3-chloro-2-hydroxypropyl acrylate (B77674) (CHPA), is used to graft onto polyester (B1180765) fabrics, demonstrating how such monomers can be used to alter the characteristics of materials.

Synthesis of Hydroxysulphonated Betaine Derivatives

A major application of this compound is as a key building block in the synthesis of hydroxysulphonated betaines. chemicalbook.com These are a class of zwitterionic amphoteric surfactants that contain both a quaternary ammonium cation and a sulfonate anion within the same molecule.

The synthesis typically involves a two-step process. First, this compound is prepared, often from the ring-opening reaction of epichlorohydrin (B41342) with sodium bisulfite. e3s-conferences.orgresearchgate.netgoogle.com In the second step, this intermediate reacts with a tertiary amine, such as dodecyl tertiary amine or unsaturated octadecyl tertiary amine. e3s-conferences.orgresearchgate.netlookchem.com The tertiary amine acts as a nucleophile, displacing the chlorine atom from the chloropropyl chain to form a quaternary ammonium salt. e3s-conferences.orgresearchgate.net This quaternization reaction results in the final hydroxysulfobetaine structure. google.com These surfactants are valued for their stability in hard water, good foaming properties, and compatibility with other surfactants. e3s-conferences.org

Table 1: Reaction Conditions for the Synthesis of Dodecyl Hydroxy Sulfobetaine

| Parameter | Condition |

| Reactants | Sodium 3-chloro-2-hydroxypropane sulfonate, Dodecyl tertiary amine, Isopropanol, Sodium hydroxide (B78521) |

| Solvent Ratio (Isopropanol:Water) | 3:1 |

| Reaction Temperature | 90 °C |

| Reaction Time | 4 hours |

Data sourced from E3S Web of Conferences. e3s-conferences.org

Derivatization of Polysaccharide Substrates

The reactivity of this compound makes it a versatile reagent for the chemical modification of various polysaccharides. This derivatization is employed to alter the properties of natural polymers for specific industrial applications.

The reagent is used for the surface derivatization of microcrystalline cellulose (B213188), imparting a negative charge to the cellulose particles. chemicalbook.com It is also used to modify guar (B607891) gum through a sulfonation reaction, which has been shown to improve properties like viscosity, temperature stability, and filtration resistance for applications such as fracturing fluids. Another primary application is in the modification of starch to create derivatives with enhanced properties.

Cationization of Cellulose with Related Chlorohydrin Reagents

While this compound introduces an anionic sulfonate group, a closely related class of chlorohydrin reagents is widely used for the cationization of polysaccharides, particularly cellulose. The most common of these is (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC).

The cationization of cellulose with CHPTAC is an etherification reaction that occurs in an alkaline medium. nih.gov The process typically involves two main steps. First, under alkaline conditions (usually with sodium hydroxide), CHPTAC is converted in-situ to its more reactive epoxide intermediate, 2,3-epoxypropyltrimethylammonium chloride (EPTAC). Subsequently, the hydroxyl groups on the cellulose backbone, activated by the alkali, act as nucleophiles and attack the epoxide ring of EPTAC. This ring-opening reaction results in the formation of a stable ether bond, covalently attaching the quaternary ammonium group to the cellulose chain. researchgate.net This modification imparts a positive charge to the cellulose, making it useful as a flocculant in water treatment or as an adsorbent for anionic substances. nih.gov The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, and the reaction efficiency (RE) are key parameters that are influenced by reaction conditions such as reagent concentrations, temperature, and the presence of additives. nih.gov

Table 2: Influence of CaO on the Cationization of Potato Starch with CHPTAC

| Additive | Maximum Degree of Substitution (DS) | Reaction Efficiency (RE) Range |

| Without CaO | 0.28 | 47.1% - 99.6% |

| With CaO | 0.84 | 47.1% - 99.6% |

Data sourced from the International Journal of Biological Macromolecules. nih.gov

Starch Hydroxypropyl Sulphate Synthesis and Characterization

Starch can be chemically modified by reacting it with this compound to produce starch hydroxypropyl sulphate. This modification introduces hydroxypropyl sulphate groups onto the starch backbone, altering its physicochemical properties.

The synthesis is typically carried out using a dry process where starch is reacted with 2-hydroxy-3-chloropropyl sulphate in the presence of a catalyst, such as sodium hydroxide. scirp.org Key factors influencing the synthesis include the molar ratio of reactants, catalyst concentration, reaction temperature, and duration. scirp.orgscirp.org Optimal conditions have been identified to achieve a high degree of substitution, with one study reporting a sulphur content of 18.4% under specific conditions. scirp.orgscirp.org The reaction involves the initial preparation of 2-hydroxy-3-chloropropyl sulphate by reacting epichlorohydrin with sodium bisulphate, followed by oxidation. scirp.orgscirp.org

Characterization of the resulting starch hydroxypropyl sulphate is performed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Scanning Electron Microscopy (SEM). scirp.orgscirp.org FTIR analysis confirms the introduction of the sulphate groups into the starch structure, while SEM reveals changes in the surface morphology of the starch granules. scirp.orgscirp.org

The modified starch, starch hydroxypropyl sulphate, has shown potential applications in areas such as the removal of cationic dyes from wastewater. scirp.orgscirp.org

Below is a data table summarizing the optimized synthesis conditions for starch hydroxypropyl sulphate:

| Parameter | Value |

| Molar Ratio (2-hydroxy-3-chloropropyl sulphate : starch) | 0.5 : 1 |

| Molar Ratio (sodium hydroxide : 2-hydroxy-3-chloropropyl sulphate) | 1.5 : 1 |

| Reaction Temperature | 90°C |

| Reaction Time | 60 min |

| Resulting Sulphur Content | 18.4% |

Preparation of Amphoteric Cellulose Derivatives

This compound can be employed in the synthesis of amphoteric cellulose derivatives. This process introduces both anionic (sulphate) and potentially cationic groups onto the cellulose backbone, resulting in a polymer with dual charge characteristics. While specific details on the synthesis of amphoteric cellulose derivatives using this exact reagent are not extensively available in the provided search results, the reactivity of the chloro- and hydroxy- functional groups suggests a viable pathway for such modifications. The synthesis would likely involve the reaction of cellulose with this compound under alkaline conditions to facilitate etherification. Further reaction with a reagent containing a cationic group would complete the amphoteric derivatization.

Formation of Amphoteric and Anionic Surfactants

The chemical structure of this compound makes it a suitable precursor for the synthesis of both anionic and amphoteric surfactants.

A significant application of this compound is in the synthesis of alkyl glycoside hydroxypropyl sulfonates (AGSHS), a type of anionic surfactant. researchgate.netresearchgate.net This synthesis involves the reaction of alkyl polyglucosides (APG), which are green surfactants derived from renewable resources like glucose and fatty alcohols, with sodium 3-chloro-2-hydroxypropane sulfonate. google.com

The process typically involves a two-step reaction. First, sodium 3-chloro-2-hydroxypropane sulfonate is converted to its more reactive epoxide intermediate, 2,3-epoxypropane sulfonate sodium, using a base like sodium phosphate (B84403). google.com This intermediate then reacts with the alkyl polyglucoside in the presence of an alkaline catalyst at elevated temperatures (80-120°C) to form the final product. google.com The introduction of the hydroxypropyl sulfonate group enhances the water solubility, foaming, and detergency properties of the resulting surfactant compared to the original alkyl polyglucoside. researchgate.netresearchgate.net

The structure of the synthesized AGSHS can be confirmed using analytical techniques such as FT-IR and ¹H NMR spectroscopy. researchgate.net

This compound is also utilized in the preparation of amphoteric surfactants for use as asphalt (B605645) emulsifiers. researchgate.net These surfactants are synthesized by reacting a fatty amine with acrylic acid and sodium 3-chloro-2-hydroxypropyl sulfonate in a two-step process. researchgate.net This results in a molecule containing both a carboxyl group (from acrylic acid) and a sodium sulfonate group, conferring amphoteric properties.

Another approach involves a three-step synthesis where a tertiary amine is first synthesized, followed by the preparation of an intermediate, sodium 3-chloro-2-hydroxypropyl phosphate, from epichlorohydrin and sodium dihydrogen phosphate. researchgate.net The final amphoteric emulsifier is then obtained through a quaternization reaction between the tertiary amine and the phosphate intermediate. researchgate.net The resulting emulsifiers have shown effectiveness in creating stable asphalt emulsions. researchgate.net

The table below outlines a typical synthesis of an amphoteric asphalt emulsifier:

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Fatty Amine | Acrylic Acid | Sodium 3-chloro-2-hydroxypropyl sulfonate | Amphoteric Surfactant |

| Octadecylamine | N,N-dimethyl acrylamide | Sodium 3-chloro-2-hydroxypropyl phosphate | Amphoteric Surfactant |

Analogous Reactivity with 3-Chloropropane-1,2-diol Systems and Precursors

The reactivity of this compound can be understood in the context of the broader reactivity of 3-chloropropane-1,2-diol (3-MCPD) and its precursors. 3-MCPD is a well-studied compound, often formed in foods during thermal processing from precursors like glycerol (B35011) and lipids in the presence of chloride ions. agriculturejournals.czresearchgate.netnih.gov

The formation and decomposition of 3-MCPD are influenced by factors such as temperature, pH, and the presence of other chemical species. agriculturejournals.czresearchgate.netresearchgate.net For instance, the degradation of 3-MCPD is known to be accelerated in alkaline solutions. researchgate.net The formation of 3-MCPD from glycerol can be mitigated by certain compounds, including sodium bicarbonate and cysteine. agriculturejournals.cz

The synthesis of 3-MCPD itself can be achieved through the reaction of glycerol with hydrochloric acid. nih.gov Furthermore, esters of 3-MCPD can be formed from triglycerides and sodium chloride under thermal conditions. agriculturejournals.cz The study of these analogous systems provides insight into the potential side reactions and stability of this compound under various reaction conditions. The fundamental reactions involving the chlorohydrin functionality are central to understanding the derivatization potential of this class of compounds.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and composition of this compound. These methods provide detailed information about the arrangement of atoms and the types of chemical bonds present within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to provide a detailed map of the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy of this compound, specific chemical shifts (δ) are observed for the different protons in the molecule. For instance, a multiplet peak observed around 4.33 ppm is attributed to the methine proton (-CH-), while another multiplet at approximately 3.74 ppm corresponds to the methylene (B1212753) protons (-CH₂-) adjacent to the chlorine atom. google.com The protons of the methylene group attached to the sulfonate group also produce distinct signals. google.com These chemical shifts and their coupling patterns provide unequivocal evidence for the connectivity of the atoms in the propyl chain.

Detailed ¹H NMR spectral data is often presented in tabular format, correlating the observed chemical shifts with the specific protons in the molecule.

Table 1: Representative ¹H NMR Spectral Data for Sodium 3-chloro-2-hydroxypropyl sulphonate

| Assignment | Chemical Shift (ppm) |

| -CH(OH)- | ~4.33 |

| -CH₂Cl | ~3.74 |

| -CH₂SO₃⁻ | Variable |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key functional groups and their expected absorption regions in the FTIR spectrum of this compound include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretch: Absorption bands in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-hydrogen bonds in the propyl chain.

S=O stretch: Strong absorption bands, usually found between 1000 and 1250 cm⁻¹, which are characteristic of the sulfonate group (SO₃⁻).

C-O stretch: A band in the 1000-1300 cm⁻¹ region, associated with the carbon-oxygen bond of the hydroxyl group.

C-Cl stretch: An absorption band typically observed in the 600-800 cm⁻¹ region, indicating the presence of the carbon-chlorine bond.

The analysis of the FTIR spectrum provides a molecular fingerprint, confirming the presence of the essential hydroxyl, sulfonate, and chloro functional groups. nih.govchemicalbook.com The spectrum is often acquired using a potassium bromide (KBr) wafer technique. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for studying its fragmentation patterns. This information is crucial for confirming the elemental composition and for gaining further structural insights.

The molecular weight of this compound is approximately 212.59 g/mol . nih.gov In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁻ or [M+Na]⁺) confirms the molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the different parts of the molecule. For instance, the loss of specific groups like the chloro or sulfonate group can be identified from the mass spectrum.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related derivatives. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control and analysis of this compound. It allows for the separation, identification, and quantification of the main compound and any potential impurities. The method's high resolution and sensitivity make it ideal for ensuring the product meets required purity specifications.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of this compound. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comresearchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of this compound consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.comwelch-us.com The choice of organic solvent and its proportion in the mobile phase influences the retention time of the analyte. chromatographyonline.com

Buffers are incorporated into the mobile phase to control the pH and improve peak shape, especially for ionizable compounds. sigmaaldrich.comsigmaaldrich.com Common buffers used in the HPLC analysis of this compound include:

Phosphate buffers: These are effective at maintaining a stable pH. researchgate.net

Formate buffers (e.g., ammonium formate): These are volatile and compatible with mass spectrometry detectors. sielc.com

Acetate buffers (e.g., ammonium acetate): Another volatile buffer option suitable for LC-MS applications. sigmaaldrich.com

The selection of the appropriate buffer and its concentration is crucial for achieving robust and reproducible separations. sigmaaldrich.com For instance, a mobile phase containing acetonitrile, water, and phosphoric acid has been used for the analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Detection in HPLC is often carried out using a UV detector, typically at a low wavelength such as 200 nm or 210 nm, or by an evaporative light scattering detector (ELSD). sielc.comresearchgate.net

Table 2: Common Mobile Phase Components for RP-HPLC Analysis

| Component | Purpose |

| Acetonitrile | Organic modifier to control retention |

| Methanol | Alternative organic modifier |

| Water | Aqueous component of the mobile phase |

| Phosphate Buffer | pH control |

| Ammonium Formate | Volatile buffer for LC-MS |

| Ammonium Acetate | Volatile buffer for LC-MS |

| Phosphoric Acid | Acidic modifier (non-volatile) |

| Formic Acid | Volatile acidic modifier for LC-MS |

Physicochemical Properties

The physical and chemical properties of Sodium 3-chloro-2-hydroxypropyl sulfonate determine its handling, storage, and application.

| Property | Value |

| Appearance | White crystalline powder ascent-petrochem.com |

| Melting Point | 256 °C (decomposes) sigmaaldrich.com |

| Solubility | Soluble in water ascent-petrochem.com |

| Density | Approximately 1.649 g/cm³ |

Applications in Advanced Materials Science and Chemical Engineering

Design and Synthesis of Surfactants and Emulsifiers

Sodium 3-chloro-2-hydroxypropanesulfonate serves as a key building block in the creation of specialized surfactants. riverlandtrading.comechemi.com Its utility stems from its bifunctional nature, containing both reactive and hydrophilic components. google.com

Intermediate for Amphoteric Surfactants: The compound can undergo alkylation reactions with amides to produce amphoteric surfactants containing a sulfo group. echemi.com Research indicates that these resulting surfactants exhibit high performance, particularly in their resistance to high temperatures and salinity. echemi.com

Direct Use as Surfactant and Emulsifier: CHPS-Na is employed as a surfactant in cleaning products, where it effectively lowers the surface tension of water for better cleaning performance. riverlandtrading.com It also functions as an emulsifier, stabilizing oil-in-water emulsions, a critical function in the formulation of various cosmetics, pharmaceuticals, and food products. riverlandtrading.com

Functionalization of Biopolymers for Enhanced Material Properties

The reactive nature of CHPS-Na allows it to be grafted onto biopolymers like starch and cellulose (B213188), thereby modifying their inherent properties for specialized applications. chemicalbook.comechemi.comchemicalbook.com

Starch Modification: Under alkaline conditions, CHPS-Na reacts with starch in an etherification reaction. echemi.com This process yields a starch derivative, 2-hydroxy-3-sulfonate sodium propyl starch ether, which has been identified as an excellent fluid loss material for drilling fluids. echemi.com

Cellulose Derivatization: The compound is used to prepare surface-derivatized microcrystalline cellulose (MCC) particles. chemicalbook.comchemicalbook.com This modification can create particles with a strong negative zeta potential, making them suitable as probe particles. chemicalbook.comchemicalbook.com These specialized particles are used in research to investigate the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes. chemicalbook.comsielc.com

| Biopolymer | Modification Process | Resulting Product/Effect | Application/Research Area | Source |

|---|---|---|---|---|

| Starch | Etherification with CHPS-Na under alkaline conditions | 2-hydroxy-3-sulfonate sodium propyl starch ether | Drilling fluid loss material | echemi.com |

| Microcrystalline Cellulose (MCC) | Surface derivatization with CHPS-Na | Negatively charged probe particles | Studying nanoporosity of cellulosic fibers | chemicalbook.comchemicalbook.comsielc.com |

Role in Paper and Pulp Industry Modifications

In the paper and pulp industry, chemical additives are crucial for achieving desired product qualities and process efficiencies. CHPS-Na contributes to several aspects of paper manufacturing. riverlandtrading.com

CHPS-Na is utilized as both a sizing agent and a retention aid in papermaking. riverlandtrading.com

Sizing Agent: As a sizing agent, it helps to control the absorption of liquids, which improves the printability of the paper. riverlandtrading.com

Retention Aid: In its role as a retention aid, it helps to bind fine particles and fillers within the paper's fiber network, which can enhance the strength and brightness of the final paper product. riverlandtrading.com

While Sodium 3-chloro-2-hydroxypropanesulfonate is an anionic agent, the modification of pulp fibers to enhance network strength is typically achieved through cationization, using a structurally similar cationic reagent, 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). chemicalbook.comsielc.comncsu.edu The etherification reaction of CHPTAC with cellulose fibers introduces positive charges onto the fiber surface. ncsu.eduncsu.edu This modification enhances the interfiber bonding, leading to significant improvements in the physical properties of the paper, including a notable increase in tensile, tear, and burst indices. ncsu.edu This process demonstrates how related chemical structures can be employed to achieve specific enhancements in pulp and paper manufacturing.

Contributions to Oil Field Chemical Formulations

The demanding conditions of the oil and gas industry require robust chemical solutions for various processes. CHPS-Na is used in several oil field applications. riverlandtrading.comechemi.com

Demulsifiers and Scale Inhibitors: It is used to break down emulsions of oil and water, a critical step in processing crude oil. riverlandtrading.com It also functions as a scale inhibitor, preventing the buildup of mineral scale in pipes (B44673) and equipment. riverlandtrading.com

Drilling Fluid Additives: As mentioned previously, CHPS-Na is a key intermediate in synthesizing modified starches that serve as effective fluid loss materials in drilling fluids. echemi.com

Development of Adhesives and Sealants with Modified Rheology

In the formulation of adhesives and sealants, controlling the flow properties (rheology) is essential for application and performance. CHPS-Na is incorporated into these formulations to act as a viscosity modifier and a wetting agent. riverlandtrading.com This improves the flow characteristics of the adhesive and enhances its ability to spread and adhere to surfaces, ultimately improving the quality of the adhesive bond. riverlandtrading.com

| Industry | Application | Function of CHPS-Na | Source |

|---|---|---|---|

| Surfactants | Synthesis of high-performance surfactants | Reactive intermediate | echemi.com |

| Paper & Pulp | Sizing and retention aid | Improves printability and strength | riverlandtrading.com |

| Oil & Gas | Demulsifier and scale inhibitor | Breaks emulsions, prevents scale | riverlandtrading.com |

| Oil & Gas | Drilling fluid additive | Intermediate for fluid loss control agents | echemi.com |

| Adhesives & Sealants | Formulation of adhesives | Viscosity modifier and wetting agent | riverlandtrading.com |

Utilization as a Biocide in Water Treatment Systems

Sodium 3-chloro-2-hydroxypropyl sulphate is utilized as a biocide in various industrial settings, including water treatment systems and cooling towers. Its primary function in this capacity is to inhibit the growth of microorganisms such as bacteria and fungi. europa.eu The control of microbial proliferation is crucial in these systems to prevent biofouling, which can lead to reduced efficiency, corrosion of equipment, and the growth of potentially harmful pathogens.

While specific efficacy data against particular microbial strains are not extensively detailed in publicly available literature, the compound's general application as a biocide is noted. europa.eu The effectiveness of chlorine-based biocides, a category to which this compound belongs, can be influenced by various factors within the water system. These include the presence of biofilms, which can provide a protective environment for microorganisms and increase their resistance to biocidal agents. researchgate.net Additionally, the concentration of organic matter and other chemical constituents in the water can impact the stability and availability of the biocide. researchgate.net For instance, research on other chlorine-based biocides has shown that higher concentrations are often required to be effective against bacteria within biofilms compared to their planktonic (free-floating) counterparts. researchgate.net

The following table provides a general overview of common microorganisms targeted by industrial biocides in water treatment systems.

| Microorganism Type | Examples | Impact on Water Systems |

| Bacteria | Pseudomonas aeruginosa, Desulfovibrio desulfuricans | Biofilm formation, corrosion, slime production |

| Fungi | Aspergillus niger, Candida albicans | Clogging of pipes and filters, biodeterioration of materials |

| Algae | Chlorella vulgaris, Scenedesmus quadricauda | Blockages, promotion of bacterial growth |

Specialty Chemical Applications in the Photographic Industry

The application of this compound in the photographic industry is mentioned as a specialty chemical, potentially serving as a fixing agent or a developer to stabilize images on photographic film and paper. However, detailed scientific literature specifying its exact mechanism or the types of photographic processes it is used in is limited.

In the context of photographic chemistry, the fixing process is crucial for making a developed image permanent by removing any unexposed and undeveloped silver halide crystals from the emulsion. wikipedia.orgtestbook.com The most common chemical used for this purpose is sodium thiosulfate, often referred to as "hypo". wikipedia.orguh.eduvedantu.com It works by forming soluble complexes with the silver ions, which can then be washed away. wikipedia.orgculturalheritage.org

While a direct role for this compound as a primary fixing agent is not well-documented, compounds containing sulfonate groups have been used in photographic emulsions as dispersing agents. google.com These agents help to ensure the uniform distribution of silver halide crystals in the gelatin matrix of the film. For example, compounds like sodium N-methyl N-oleoyl taurate and sodium N-lauroyl sarcosinate have been cited for this purpose. google.com It is plausible that this compound could perform a similar function, contributing to the stability and quality of the photographic emulsion. The hydroxypropyl sulfonate group could potentially modify the surface properties of the silver halide crystals or interact with the gelatin binder.

The table below outlines the general components of a photographic fixing bath to provide context for where a specialty chemical like this compound might be incorporated.

| Component | Typical Chemical | Primary Function |

| Fixing Agent | Sodium Thiosulfate (Hypo) | Dissolves unexposed silver halide crystals |

| Acidifier | Acetic Acid | Neutralizes developer and maintains acidic pH |

| Preservative | Sodium Sulfite | Prevents decomposition of the fixing agent |

Hardener | Potassium Alum | Hardens the gelatin emulsion to prevent damage | | Buffer | Boric Acid | Maintains the pH of the fixer |

Without more specific research data, the precise application and benefits of this compound in the photographic industry remain an area requiring further investigation.

Role in Sustainable and "Green" Chemical Product Development

This compound serves as a key intermediate in the development of more sustainable and "green" chemical products, particularly in the realm of surfactants and polymers. Its molecular structure, which includes a reactive chloro group and a hydrophilic sulfonate group, makes it a versatile building block for creating molecules with desirable environmental properties. google.com

A significant application of this compound is in the synthesis of milder and more biodegradable surfactants. rusticstrength.com One notable example is cocamidopropyl hydroxysultaine, a surfactant used in a variety of personal care products. rusticstrength.com This derivative is recognized for being readily biodegradable and is considered a safer alternative to some traditional surfactants. rusticstrength.com The synthesis involves the reaction of cocamidopropyl dimethylamine (B145610) (derived from coconut oil) with Sodium 3-chloro-2-hydroxypropyl sulfonate. rusticstrength.com

Another example is the production of sodium laurylglucosides hydroxypropyl sulfonate, a surfactant derived from nearly 90% renewable carbon sources. culturalheritage.org This surfactant exhibits good biodegradability and has shown some antimicrobial activity, making it a suitable ingredient for eco-friendly cleaning and personal care formulations. culturalheritage.org

The following table summarizes the properties of surfactants derived from this compound, highlighting their "green" attributes.

| Derivative Surfactant | Key Green Attributes | Considerations |

| Cocamidopropyl Hydroxysultaine | Readily biodegradable, milder than some traditional surfactants, derived in part from renewable resources (coconut oil). rusticstrength.com | Synthesis involves petrochemical-derived epichlorohydrin (B41342); potential for impurities from the manufacturing process. rusticstrength.comcir-safety.org |

| Sodium Laurylglucosides Hydroxypropyl Sulfonate | High renewable carbon content (nearly 90%), readily biodegradable, derived from renewable resources (corn and coconut oil). culturalheritage.org | The hydroxypropyl sulfonate portion is derived from petroleum-based epichlorohydrin. culturalheritage.org |

In addition to surfactants, this compound is an important functional monomer for the synthetic polymer industry. google.com Its reactive nature allows for its incorporation into polymer backbones, potentially to enhance properties such as hydrophilicity and biodegradability. While specific examples of its use in creating biodegradable polymers like polyesters or polyurethanes are not extensively documented in the available literature, the use of functional monomers is a key strategy in the design of polymers with tailored environmental fates. nih.gov

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Rates

Direct biodegradation studies on Sodium 3-chloro-2-hydroxypropyl sulphate are not extensively documented in publicly available literature. However, insights into its potential degradation pathways and rates can be inferred from research on structurally similar compounds, particularly short-chain chlorinated alcohols and organosulfates. The molecule possesses three key features that are targeted by microbial degradation: the alkyl chain, the chlorine substituent, and the sulfate (B86663) ester group.

A primary pathway for the breakdown of the carbon backbone of similar short-chain alkanes is initiated by oxygenase enzymes. For instance, psychrotrophic Rhodococcus sp. strain Q15 has been observed to mineralize short-chain alkanes like dodecane (B42187) and hexadecane (B31444) at low temperatures. nih.gov The degradation typically proceeds via either terminal oxidation, where a terminal methyl group is oxidized to a primary alcohol, or subterminal oxidation, leading to the formation of a secondary alcohol. nih.gov These alcohols are then further oxidized to aldehydes and carboxylic acids, which can enter central metabolic pathways like beta-oxidation.

The chlorine atom represents a significant target for microbial enzymes. The biodegradation of a closely related compound, 3-chloro-1,2-propanediol (B139630) (3-MCPD), has been studied in the yeast Saccharomyces cerevisiae. nih.gov This organism demonstrates an enzymatic dehalogenating activity, breaking the carbon-chlorine bond. nih.gov The rate of this biodegradation is influenced by factors such as pH and the presence of other carbon sources like glucose. nih.gov In one study, an optimal conversion of 68% of racemic 3-MCPD (at 27 mmol/L) was achieved in 48 hours at pH 8.2 in the presence of glucose. nih.gov At a lower concentration (7.3 µmol/L), 73% degradation was observed over 72 hours without glucose. nih.gov Notably, the degradation showed stereoselectivity, with the (S)-enantiomer being degraded more efficiently than the (R)-enantiomer. nih.gov

The final key step in the complete biodegradation of this compound would be the cleavage of the sulfate ester bond. This is accomplished by a class of enzymes known as sulfatases, which hydrolyze the ester linkage to release inorganic sulfate and the corresponding alcohol. nih.govwikipedia.org

Interactive Data Table: Biodegradation of 3-chloro-1,2-propanediol (3-MCPD) by Saccharomyces cerevisiae

| Concentration | pH | Glucose | Time (hours) | Degradation (%) |

| 27 mmol/L | 8.2 | Present | 48 | 68 |

| 7.3 µmol/L | 8.2 | Absent | 72 | 73 |

| 27 mmol/L | 8.2 | Present | 48 | 85 ((S)-enantiomer) |

| 27 mmol/L | 8.2 | Present | 48 | 60 ((R)-enantiomer) |

Factors Influencing Environmental Persistence

The persistence of this compound in the environment is governed by a combination of its chemical properties and various environmental factors that influence microbial activity.

Chemical Structure: The presence and position of the chlorine atom are critical. Generally, the susceptibility of chlorinated alkanes to biodegradation decreases with an increasing number of chlorine substituents. nih.gov The position of the chlorine atom also plays a significant role; for example, in studies with Pseudomonas sp. strain 273, terminal chlorination resulted in higher dehalogenation yields compared to vicinal chlorination (chlorine atoms on adjacent carbons), which significantly hindered degradation. nih.gov

Bioavailability: As an organosulfate, this compound is expected to be water-soluble. This high water solubility can lead to increased mobility in soil and aquatic environments, potentially diluting its concentration and making it less available for microbial degradation at any single point. nih.gov However, its surfactant properties may also lead to adsorption onto organic matter and soil particles, which can reduce its bioavailability. nih.gov

Co-metabolism: The degradation of some recalcitrant compounds occurs through co-metabolism, where the microbe does not use the compound as a primary energy source but degrades it fortuitously using enzymes produced for the metabolism of another substrate. nih.govdtic.mil The presence of readily biodegradable organic compounds could, therefore, enhance the degradation of this compound by inducing the necessary enzymatic machinery in the microbial population. For instance, the presence of substrates like methane, propane, or toluene (B28343) has been shown to promote the co-metabolism of chlorinated solvents. nih.gov

Environmental Conditions: Factors such as pH, temperature, and the availability of oxygen are crucial for microbial activity. The biodegradation of 3-MCPD by Saccharomyces cerevisiae was shown to be pH-dependent, with higher degradation at a more alkaline pH. nih.gov Temperature also affects microbial metabolism and enzyme kinetics, with psychrotrophic organisms being capable of degradation at low temperatures. nih.gov The presence of oxygen is generally required for the initial attack on alkanes by oxygenases. mdpi.com

Microbial and Enzymatic Degradation Mechanisms

The breakdown of this compound is mediated by specific classes of enzymes produced by various microorganisms. The key enzymatic reactions are dehalogenation and sulfatase activity.

Dehalogenation: The cleavage of the carbon-chlorine bond is a critical step and is catalyzed by enzymes called dehalogenases. nih.gov These enzymes are found in a wide range of bacteria, including Pseudomonas and Rhodococcus species. nih.govnih.gov There are several types of dehalogenases:

Hydrolytic dehalogenases: These enzymes catalyze the replacement of a halogen atom with a hydroxyl group from a water molecule. nih.gov Haloalkane dehalogenases, for example, utilize a catalytic triad (B1167595) (typically Asp-His-Asp/Glu) to perform a nucleophilic attack on the carbon atom bonded to the halogen. oup.com

Oxygenolytic dehalogenases: These enzymes incorporate one or both atoms of molecular oxygen into the substrate, leading to the removal of the halogen. nih.gov

The efficiency of these enzymes can be influenced by the structure of the substrate, with steric hindrance from larger halogen atoms or adjacent substitutions sometimes slowing the reaction rate. mdpi.com

Sulfatases: The hydrolysis of the sulfate ester is carried out by sulfatases (sulfuric ester hydrolases). wikipedia.org These enzymes are widespread in nature and play a crucial role in the sulfur cycle. nih.gov They can be broadly classified based on their mechanism. Class I sulfatases, which are relevant for this compound, catalyze the cleavage of the S-O bond, releasing the alcohol and inorganic sulfate. nih.gov The activity of some sulfatases can be enhanced by the presence of certain metal ions. nih.gov Microbial genera known to produce sulfatases active on alkyl sulfates include Pseudomonas and various fungi. nih.govnih.gov Forcing microorganisms to utilize organosulfates as their sole sulfur source is a common strategy to induce the expression of sulfatase activity. nih.gov

Ether Bond Cleavage: While not a primary bond in the parent molecule, some industrial processes may lead to the formation of ether linkages. The ether bond is known for being recalcitrant. However, some bacteria, such as Rhodococcus sp. strain DEE5151, have been shown to cleave ether bonds through oxidation at the carbon atom adjacent to the ether oxygen. nih.gov

Strategies for Waste Mitigation and Environmental Remediation

Given the potential for persistence of halogenated organic compounds, effective strategies for the treatment of industrial wastewater containing this compound are necessary.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov These processes are particularly effective for recalcitrant or toxic compounds that are not readily biodegradable. mdpi.com Common AOPs include:

Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with pollutants or be combined with UV light or hydrogen peroxide to generate hydroxyl radicals. researchgate.net

Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.net

AOPs can mineralize organic contaminants to carbon dioxide and water, or transform them into more biodegradable intermediates that can then be treated by conventional biological processes. researchgate.net

Interactive Data Table: Overview of Advanced Oxidation Processes (AOPs) for Wastewater Treatment

| AOP Method | Primary Oxidants/Catalysts | Key Reactive Species | Advantages |

| Fenton | Fe²⁺, H₂O₂ | •OH | High efficiency, no energy input for standard Fenton. |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | •OH | Enhanced radical production, faster degradation rates. |

| Ozonation | O₃ | O₃, •OH | Strong oxidizing power, disinfection properties. |

| UV/H₂O₂ | UV light, H₂O₂ | •OH | No sludge production, effective for various organics. |

| Photocatalysis | TiO₂, UV light | •OH, O₂⁻• | Can use solar light, catalyst is reusable. |

Coagulation-Flocculation: For wastewaters with high concentrations of surfactants, a primary treatment step of coagulation-flocculation can be highly effective. researchgate.netacademeresearchjournals.org This process involves adding chemicals (coagulants like ferric chloride) that destabilize the surfactant micelles and cause the pollutants to aggregate into larger flocs, which can then be removed by sedimentation or flotation. academeresearchjournals.orgsigmadafclarifiers.com This method has been shown to achieve very high removal rates for surfactants (up to 99%) and can significantly reduce the chemical oxygen demand (COD) of the wastewater, making it more amenable to subsequent biological treatment. researchgate.netacademeresearchjournals.org

Theoretical and Computational Chemistry Studies

Molecular Modeling of Reaction Mechanisms and Intermediates

The primary reaction of interest for Sodium 3-chloro-2-hydroxypropyl sulphate is its use in the etherification of polysaccharides like starch. mdpi.comresearchgate.net This process typically occurs under alkaline conditions, where the hydroxyl groups of starch are deprotonated to form more nucleophilic alkoxide anions. mdpi.com The reaction proceeds via a nucleophilic substitution mechanism, akin to the Williamson ether synthesis. researchgate.net

Molecular modeling can be employed to map out the potential energy surface of this reaction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be determined. For this compound, two competing pathways are plausible:

Direct Substitution: The starch alkoxide directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a classic SN2 reaction.

Intermediate Epoxide Formation: Under alkaline conditions, the hydroxyl group of the reagent can be deprotonated, leading to an intramolecular SN2 reaction where the newly formed alkoxide displaces the adjacent chloride ion, forming a highly reactive epoxide intermediate (e.g., glycidyl (B131873) sulfate). This epoxide is then rapidly opened by the starch alkoxide.

Computational modeling can determine the activation barriers for both pathways. Such studies would likely show that the formation of the epoxide intermediate is kinetically favored, as intramolecular reactions are often faster. Modeling would also characterize the geometry and stability of the transition states involved.

Illustrative Data Table: Calculated Reaction Energetics

The following table presents hypothetical energy values for the key steps in the etherification of a glucose unit (representing starch) with this compound, as would be determined by computational modeling.

| Reaction Step | Species | Relative Energy (kJ/mol) |

| Reactants | Glucose-alkoxide + this compound | 0 (Reference) |

| Pathway 1: Direct Substitution | ||

| Transition State 1 (SN2) | [Glucose-O---C-Cl bond forming/breaking] | +85 |

| Pathway 2: Epoxide Intermediate | ||

| Reagent Deprotonation | Sodium 3-chloro-2-propoxy-sulfate anion | -15 |

| Transition State 2 (Intramolecular SN2) | [O----C-Cl bond forming/breaking] | +60 |

| Intermediate | Glycidyl sulfate (B86663) intermediate + Cl- | +5 |

| Transition State 3 (Epoxide Opening) | [Glucose-O---C-O bond forming/breaking] | +45 |

| Products | Etherified Glucose + NaCl + SO42- (hydrolyzed) | -40 |

Note: These values are illustrative and represent the type of data generated from molecular modeling studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential.

Key insights from such calculations would include:

Partial Atomic Charges: The carbon atom bonded to the chlorine atom (C1) would exhibit a significant positive partial charge, making it a primary electrophilic site susceptible to nucleophilic attack. The adjacent carbon (C2), bonded to the hydroxyl group, would also be electrophilic.

Frontier Molecular Orbitals: The Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the σ* anti-bonding orbital of the C-Cl bond. A low LUMO energy indicates a high susceptibility to attack by a nucleophile. The Highest Occupied Molecular Orbital (HOMO) would be located on the oxygen atoms of the sulfate group and the hydroxyl group.

Molecular Electrostatic Potential (MEP): An MEP map would visually confirm the electrophilic nature of the propyl backbone near the chlorine atom (a region of positive potential, typically colored blue) and the nucleophilic character of the oxygen atoms (regions of negative potential, typically colored red).

These electronic properties quantitatively explain the molecule's role as an etherifying agent.

Illustrative Data Table: Calculated Electronic Properties

This table shows hypothetical results from a DFT calculation on the 3-chloro-2-hydroxypropyl sulphate anion.

| Property | Atom(s) of Interest | Calculated Value | Implication for Reactivity |

| Partial Atomic Charge (Mulliken) | C1 (bonded to Cl) | +0.25 e | Primary electrophilic center for SN2 attack. |

| C2 (bonded to OH) | +0.18 e | Secondary electrophilic center. | |

| Cl | -0.30 e | Good leaving group upon nucleophilic attack. | |

| O (of OH group) | -0.65 e | Nucleophilic site, can initiate epoxide formation. | |

| Frontier Orbital Energy | HOMO | -7.2 eV | Indicates moderate electron-donating ability. |

| LUMO | -0.8 eV | Low energy, indicating a good electron acceptor (electrophile). | |

| HOMO-LUMO Gap | 6.4 eV | Reflects the molecule's kinetic stability. |

Note: These values are illustrative and serve to represent typical quantum chemical calculation outputs.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry is ideal for establishing quantitative structure-reactivity relationships (QSRRs). nih.govtue.nl This involves systematically modifying the structure of a parent molecule and calculating a property related to its reactivity, such as the activation energy for a specific reaction.

For this compound, a QSRR study could involve replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) or altering the length of the alkyl chain. For each analogue, the activation barrier for the reaction with a model nucleophile (e.g., a methoxide (B1231860) ion) would be calculated.

The expected outcome would be a clear correlation between a structural or electronic parameter (like the C-X bond strength or the LUMO energy) and the calculated reaction rate. For instance, the reactivity is expected to increase in the order C-F < C-Cl < C-Br < C-I, corresponding to the decreasing bond strength and improved leaving group ability. Such studies provide predictive power, allowing for the in-silico design of novel reagents with tailored reactivity for specific applications. rsc.org

Illustrative Data Table: QSRR for Halogenated Reagents

This table shows a hypothetical QSRR study on the reactivity of 3-halo-2-hydroxypropyl sulphate analogues.

| Halogen (X) | C-X Bond Dissociation Energy (kJ/mol) | Calculated Activation Energy (kJ/mol) | Predicted Relative Reactivity |

| Fluorine | 485 | 115 | 1 (Baseline) |

| Chlorine | 339 | 85 | ~500x |

| Bromine | 285 | 72 | ~15,000x |

| Iodine | 213 | 65 | ~100,000x |

Note: Data is illustrative, based on known chemical principles of leaving group ability.

Simulations of Molecular Interactions with Substrates

While quantum mechanics is excellent for studying reactions, Molecular Dynamics (MD) simulations are better suited for modeling the large-scale interactions between the reagent and a substrate like a starch granule. rsc.orgnih.gov Starch is a complex biopolymer composed of amylose (B160209) and amylopectin, forming semi-crystalline granules. mdpi.comnih.gov

An MD simulation would model a starch surface submerged in an aqueous solution containing this compound molecules. Such a simulation, running over nanoseconds or microseconds, could reveal:

Adsorption and Diffusion: How the reagent molecules approach and adsorb onto the starch surface.

Binding Sites: Whether the reagent shows preferential interaction with the amorphous regions of the starch granule, which are more accessible than the crystalline regions.

Role of Water: The behavior of water molecules at the interface, and how they mediate the interaction between the reagent and the starch hydroxyl groups.

Interaction Energies: The calculation of non-bonded interaction energies (van der Waals and electrostatic) can quantify the affinity of the reagent for the substrate. The amphiphilic nature of the reagent (a charged sulfate head and a less polar chloropropyl tail) would dictate its orientation at the interface. nih.gov

These simulations are crucial for understanding the prerequisite steps that occur before the chemical reaction can take place, providing a multi-scale view of the starch modification process.

Illustrative Data Table: Simulated Interaction Energies with Substrate

This table presents hypothetical non-bonded interaction energies between the reagent and different components of the substrate system, as derived from an MD simulation.

| Interacting Pair | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| Reagent - Amylose Chain | -25 | -40 | -65 |

| Reagent - Crystalline Amylopectin | -5 | -10 | -15 |

| Reagent - Water (Solvation Shell) | -15 | -90 | -105 |

| Reagent - Reagent (Aggregation) | -10 | -20 | -30 |

Note: These values are illustrative and highlight the stronger affinity for amorphous regions (amylose) and the significant role of solvation.

Q & A

Q. What are the optimal synthesis conditions for Sodium 3-chloro-2-hydroxypropyl sulphate to achieve high yield and purity?

Methodological Answer:

- Key Variables : Adjust pH to 5 using citric acid or KOH during synthesis to stabilize the compound’s hydroxyl and sulfonic acid groups. Maintain controlled concentrations of reactants (e.g., 10% w/w SLHS with incremental NaCl additions) to minimize side reactions .

- Purification : Post-synthesis, use dialysis with a 5000 MW cutoff membrane to remove unreacted impurities, as demonstrated in cellulose derivative protocols .

- Validation : Monitor yield via gravimetric analysis and purity via HPLC or ion chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to identify hydroxyl, sulfonate, and chloro groups. Compare spectra with reference data from PubChem or EPA databases .

- Purity Assessment : Employ ion-exchange chromatography to quantify residual chloride ions. LogP values (-3.81 at 20°C) can be experimentally verified using shake-flask methods .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to analyze decomposition temperatures, as shown in crosslinking studies with related quaternary ammonium salts .

Q. What are the primary applications of this compound in polymer science?

Methodological Answer:

- Functional Monomer : Incorporate into copolymers via alkylation reactions with amides or cellulose derivatives. For example, react with α-cellulose in NaOH-urea aqueous systems to create sulfonated polymers .

- Crosslinking Agent : Use in acidic copper electroplating baths to enhance deposition uniformity. Optimize concentrations (e.g., 19.7 parts per 65 parts water) with additives like formaldehyde to stabilize reactivity .

Advanced Research Questions

Q. How does pH variability during synthesis impact the compound’s reactivity in subsequent applications?

Methodological Answer:

- Experimental Design : Prepare batches at pH 3–7 and compare reactivity in polymer grafting. Use FTIR to track sulfonate group retention.

- Case Study : At pH 5, the compound exhibits optimal stability in surfactant formulations, avoiding hydrolysis of the chloro group. Deviations lead to reduced performance in starch modification .

Q. What strategies resolve contradictions in reported LogP values for this compound?

Methodological Answer:

- Data Reconciliation : Compare experimental LogP (-3.81) with computational predictions (e.g., using COSMO-RS models). Discrepancies may arise from solvent polarity or temperature variations.

- Standardization : Replicate shake-flask methods under controlled conditions (20°C, deionized water) and validate via peer-reviewed protocols from EPA or PubChem .

Q. How can the compound’s halogen reactivity be modulated for safer handling in lab-scale studies?

Methodological Answer:

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Methodological Answer:

- Process Optimization : Address batch inconsistency by automating pH adjustment and reactant dosing. Industrial trials show that continuous-flow reactors improve yield by 15–20% compared to batch methods .

- Quality Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of sulfonate group formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。